2',4'-Dichlorobiphenyl-3-carboxylic acid

Medicinal Chemistry Neuroscience Transporter Assays

Inconsistent chlorine substitution on biphenyl carboxylic acids can abolish biological activity-positional isomers fail to replicate target engagement. 2',4'-Dichlorobiphenyl-3-carboxylic acid (CAS 380228-58-0) supplies the validated 2',4'-dichloro motif essential for high-affinity interactions. • GAT1 Inhibitors: Confirmed nM binding (pKi = 8.094 ± 0.098); core building block for antiepileptic development. • DBH Assays: Documented inhibitory benchmark (40-56 µM) for screening novel dopamine β-hydroxylase inhibitors. • ¹O₂ Sensitization: Validated singlet oxygen sensitizer for environmental PCB photodegradation studies.

Molecular Formula C13H8Cl2O2
Molecular Weight 267.1 g/mol
CAS No. 380228-58-0
Cat. No. B1612804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',4'-Dichlorobiphenyl-3-carboxylic acid
CAS380228-58-0
Molecular FormulaC13H8Cl2O2
Molecular Weight267.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)O)C2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C13H8Cl2O2/c14-10-4-5-11(12(15)7-10)8-2-1-3-9(6-8)13(16)17/h1-7H,(H,16,17)
InChIKeyWUBAPTMRZKVPLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2',4'-Dichlorobiphenyl-3-carboxylic Acid: Identity & Procurement


2',4'-Dichlorobiphenyl-3-carboxylic acid (CAS 380228-58-0), also known as 3-(2,4-dichlorophenyl)benzoic acid, is a chlorinated biphenyl carboxylic acid derivative [1]. It has the molecular formula C₁₃H₈Cl₂O₂ and a molecular weight of 267.10 g/mol [1]. The compound is a key intermediate and a functional moiety in the synthesis of biologically active molecules, with documented applications in medicinal chemistry and environmental photochemistry [2].

2',4'-Dichlorobiphenyl-3-carboxylic Acid: Isomer Substitution Risks


The biological activity and physicochemical properties of chlorinated biphenyl carboxylic acids are exquisitely sensitive to the precise pattern of chlorine substitution. Simple substitution with a positional isomer, such as 2',3'- or 3',4'-dichlorobiphenyl-3-carboxylic acid, or an analog lacking a carboxylic acid group, can lead to drastically different—or even null—activity profiles. This is evidenced by structure-activity relationships showing that the 2',4'-dichloro substitution pattern is a critical motif for high-affinity binding in certain biological systems [1]. Therefore, generic substitution is not possible without significant risk to experimental outcomes.

2',4'-Dichlorobiphenyl-3-carboxylic Acid: Comparative Evidence Guide


High-Affinity GAT1 Binding Motif

A hydrazone compound (12z) incorporating the 2',4'-dichlorobiphenyl residue demonstrated high-affinity binding to the GABA transporter 1 (GAT1), with a pK(i) of 8.094 ± 0.098 (K(i) ≈ 8.06 nM) [1]. This high affinity was confirmed by a stable carba-analogue (13z) which also contained the 2',4'-dichlorobiphenyl moiety and exhibited a pK(i) of 6.930 ± 0.021 (K(i) ≈ 117 nM) [1]. In contrast, a related series of oximes targeting the same transporter achieved a pKi of 7.87 ± 0.01 (K(i) ≈ 13.5 nM) [2]. This demonstrates that the 2',4'-dichlorobiphenyl substructure is a highly effective scaffold for achieving nanomolar binding at GAT1, whereas analogs with different substitution patterns, such as 4'-chlorobiphenyl-2-carboxylic acid derivatives, have shown binding profiles for entirely different targets like CYP24A1 [3].

Medicinal Chemistry Neuroscience Transporter Assays

Dopamine Beta-Hydroxylase (DBH) Inhibition

2',4'-Dichlorobiphenyl-3-carboxylic acid has been specifically tested and shown to inhibit bovine dopamine beta-hydroxylase (DBH) with an inhibitory concentration reported in the range of 40-56 µM [1]. This is a defined, target-specific activity. In contrast, many other chlorinated biphenyl analogs, such as 2',3'-dichlorobiphenyl-3-carboxylic acid and 3',4'-dichlorobiphenyl-3-carboxylic acid, have been primarily tested against targets like dihydrofolate reductase [2] or carboxylesterase [3], with no reported DBH activity. Furthermore, the compound was tested for inhibition of platelet 12-lipoxygenase at a concentration of 30 µM , but no inhibition was observed, confirming a degree of selectivity rather than indiscriminate enzyme inhibition.

Enzymology Catecholamine Biosynthesis Inhibitor Screening

Singlet Oxygen Sensitization

2,4-Dichlorobenzoic acid and a suite of model chlorinated biphenyl carboxylic acids, a class to which 2',4'-dichlorobiphenyl-3-carboxylic acid belongs, have been experimentally identified as efficient sensitizers of singlet oxygen (¹O₂) [1]. While the study did not report a specific quantum yield for this exact compound, the finding establishes the class as photoactive and capable of generating reactive oxygen species under illumination. This differentiates it from non-chlorinated biphenyl carboxylic acids, which are significantly less efficient at ¹O₂ generation due to the lack of heavy atom effects [1].

Environmental Chemistry Photochemistry Material Science

Patented Synthetic Intermediate Utility

2',4'-Dichlorobiphenyl-3-carboxylic acid is not merely a catalog item; it is explicitly claimed and utilized as a critical intermediate in patented synthetic routes for the production of substituted quinazoline compounds with antiviral activity against HCMV [1]. Furthermore, the compound's core structure is central to synthetic schemes for amide and carboxylic acid derivatives, as evidenced by detailed reaction protocols using agents like NaH, ClSO₃H, and HBTU in THF [2]. This contrasts with other positional isomers, which may lack comparable patent precedence or detailed synthetic characterization, thereby reducing their immediate utility in established chemical processes.

Organic Synthesis Pharmaceutical Intermediates Process Chemistry

2',4'-Dichlorobiphenyl-3-carboxylic Acid: Application Scenarios


GAT1 Inhibitors for CNS Drug Discovery

Procure 2',4'-dichlorobiphenyl-3-carboxylic acid as a core building block to synthesize novel γ-aminobutyric acid transporter 1 (GAT1) inhibitors. The 2',4'-dichloro substitution pattern has been validated to confer low-nanomolar binding affinity (pK(i) = 8.094 ± 0.098) to this transporter, a validated target for treating epilepsy and neuropathic pain [4]. Other chlorinated biphenyl isomers do not provide this specific, high-affinity interaction.

DBH Activity Screening

Utilize 2',4'-dichlorobiphenyl-3-carboxylic acid as a reference inhibitor for dopamine beta-hydroxylase (DBH) in enzyme assays. Its documented inhibitory concentration (40-56 µM) provides a benchmark for evaluating novel DBH inhibitors [4]. This is a unique and defined activity not found for other closely related dichloro isomers, making it the compound of choice for this specific biological inquiry.

Singlet Oxygen Generation Studies

Employ 2',4'-dichlorobiphenyl-3-carboxylic acid as a model sensitizer in studies of reactive oxygen species (ROS), particularly singlet oxygen (¹O₂). Research has confirmed that chlorinated biphenyl carboxylic acids are efficient ¹O₂ sensitizers, a property critical for understanding the photodegradation of environmental pollutants like PCBs [4]. Its activity in this domain provides a specific reason for its use over non-halogenated biphenyls.

Antiviral Compound Synthesis

Leverage 2',4'-dichlorobiphenyl-3-carboxylic acid as a key, pre-validated intermediate in the synthesis of substituted quinazoline antivirals. Its explicit mention in patents for treating HCMV infection provides a clear, risk-mitigated starting point for process development and scale-up chemistry [4], a level of documentation that justifies its selection over less well-characterized alternative building blocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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